

Sodium Glyoxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium glyoxylate*

Cat. No.: *B1260150*

[Get Quote](#)

Introduction

Sodium glyoxylate, the sodium salt of glyoxylic acid, is a key intermediate in various metabolic pathways and a versatile building block in organic synthesis. Its relevance spans from fundamental biochemical research to the development of novel therapeutics. This technical guide provides an in-depth overview of **sodium glyoxylate**, including its chemical properties, synthesis, analytical methods, and its role in biological systems, with a particular focus on applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Sodium glyoxylate is a white crystalline solid that is soluble in water. It exists in both anhydrous and monohydrate forms. The key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	2706-75-4 (Anhydrous)
Molecular Formula	C ₂ HNaO ₃
Molecular Weight	96.02 g/mol
IUPAC Name	Sodium oxoacetate
Synonyms	Sodium glyoxalate, Glyoxylic acid sodium salt
CAS Number (Monohydrate)	918149-31-2
Molecular Formula (Monohydrate)	C ₂ H ₃ NaO ₄
Molecular Weight (Monohydrate)	114.03 g/mol

Synthesis of Sodium Glyoxylate

Several methods are employed for the synthesis of **sodium glyoxylate**, each with its own advantages and applications.

1. Neutralization of Glyoxylic Acid:

This is the most direct method, involving the neutralization of an aqueous solution of glyoxylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction is typically carried out at room temperature.

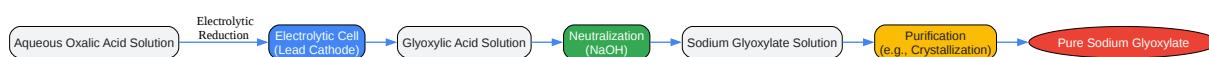
Experimental Protocol:

- Dissolve glyoxylic acid in deionized water to a desired concentration.
- Slowly add a stoichiometric amount of sodium hydroxide solution while stirring.
- Monitor the pH of the solution, aiming for a neutral pH (around 7.0).
- The resulting solution of **sodium glyoxylate** can be used directly or concentrated under reduced pressure to crystallize the salt.

- The crystals can be collected by filtration, washed with a small amount of cold water, and dried under vacuum.[1]

2. Oxidation of Glyoxal:

This method involves the oxidation of glyoxal. A common approach is the Cannizzaro reaction, where glyoxal is treated with a concentrated sodium hydroxide solution.[1]


Experimental Protocol:

- Add glyoxal to a concentrated solution of sodium hydroxide.
- Heat the mixture under controlled temperature conditions.
- The reaction yields a mixture of **sodium glyoxylate** and sodium glycolate.
- Separation and purification of **sodium glyoxylate** can be achieved through techniques like ion-exchange chromatography.[1]

3. Electrochemical Synthesis:

An alternative method is the electrochemical oxidation of glycine in an alkaline medium, which can produce **sodium glyoxylate**. Another electrochemical route involves the reduction of oxalic acid to glyoxylic acid, which is then neutralized.

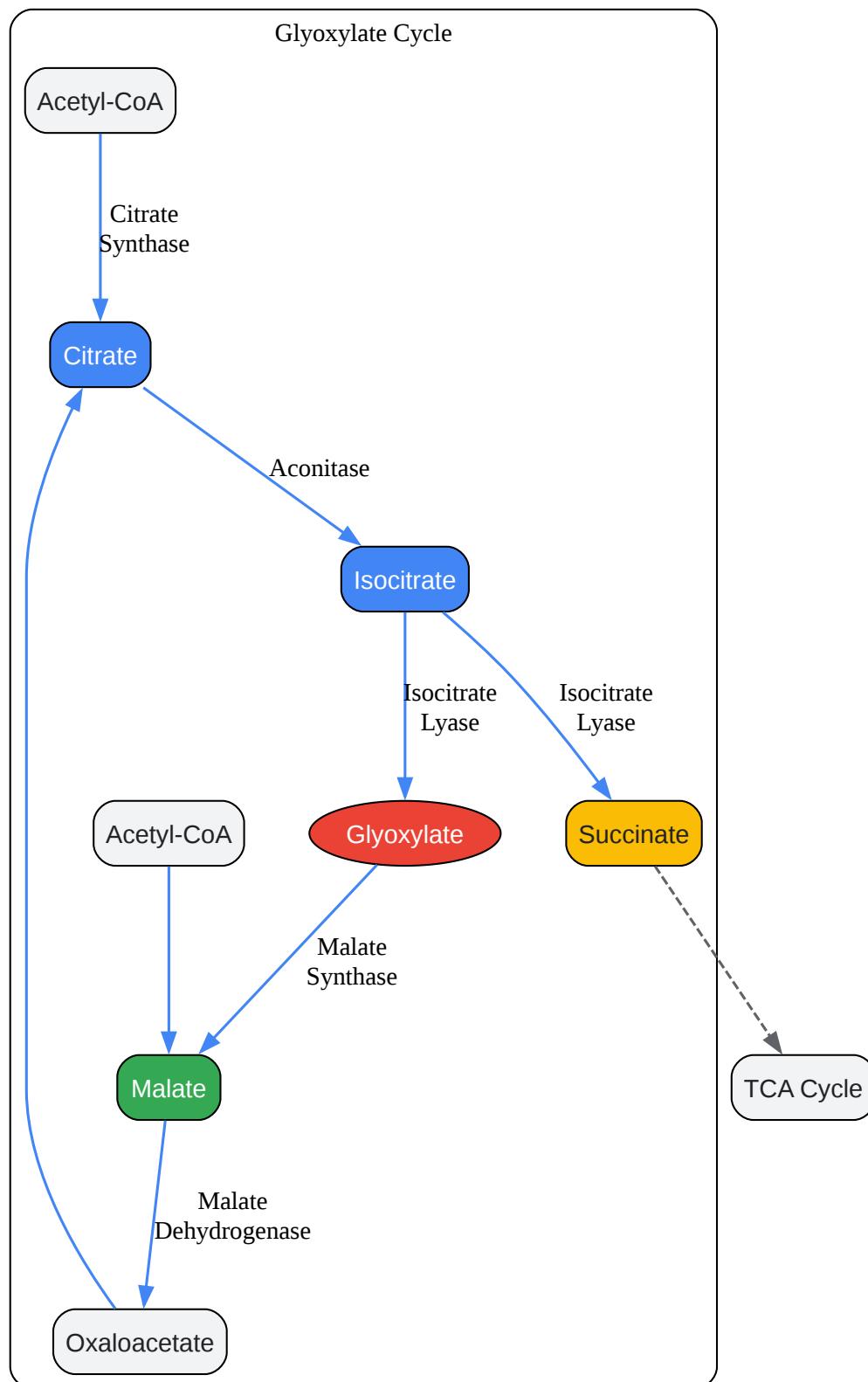
Experimental Workflow for Electrochemical Synthesis from Oxalic Acid:

[Click to download full resolution via product page](#)

Caption: Electrochemical synthesis of **sodium glyoxylate**.

Analytical Methodologies

Accurate quantification of **sodium glyoxylate** is crucial in both research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.


HPLC-Based Quantification of **Sodium Glyoxylate**:

- Principle: Reversed-phase HPLC is commonly used to separate glyoxylic acid from other components in a sample. Detection is typically performed using a UV detector at a wavelength of 210 nm.[2][3]
- Experimental Protocol:
 - Sample Preparation: Dissolve the **sodium glyoxylate** sample in the mobile phase. If necessary, perform a pre-column derivatization to enhance detection. For instance, reaction with 2-nitrophenylhydrazine (2-NPH) can be used to form a more readily detectable derivative.[4]
 - Chromatographic Conditions:
 - Column: A C18 column is typically used.[2]
 - Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (pH adjusted to around 2.5).[2]
 - Flow Rate: A typical flow rate is 0.5 mL/min.[2]
 - Detection: UV detection at 210 nm.[2][3]
 - Quantification: A standard curve is generated using known concentrations of **sodium glyoxylate**. The concentration of the unknown sample is then determined by comparing its peak area to the standard curve.

Role in Biological Systems and Drug Development

Sodium glyoxylate is a central molecule in the glyoxylate cycle, an anabolic pathway found in plants, bacteria, protists, and fungi.[5] This cycle is crucial for these organisms as it allows for the synthesis of carbohydrates from fatty acids.[5] The glyoxylate cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, enabling the net conversion of acetyl-CoA to succinate.[5][6]

The Glyoxylate Cycle:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Sodium glyoxylate | 2706-75-4 [smolecule.com]
- 2. CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography - Google Patents [patents.google.com]
- 3. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
- 4. researchgate.net [researchgate.net]
- 5. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [Sodium Glyoxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260150#sodium-glyoxylate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com